But-1-yn-1-yltrimethylsilane

Physical Property Scalability Purification

But-1-yn-1-yltrimethylsilane (CAS 62108-37-6; C₇H₁₄Si; MW 126.27) is a trimethylsilyl (TMS)-protected internal alkyne distinguished by its C4 (butynyl) hydrocarbon chain terminated by the TMS group. Unlike the more common shorter-chain analogs, this compound provides a unique combination of a terminal TMS group for protection/deprotection strategies and an extended ethyl group on the distal alkynyl carbon.

Molecular Formula C7H14Si
Molecular Weight 126.27 g/mol
CAS No. 62108-37-6
Cat. No. B1265609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBut-1-yn-1-yltrimethylsilane
CAS62108-37-6
Molecular FormulaC7H14Si
Molecular Weight126.27 g/mol
Structural Identifiers
SMILESCCC#C[Si](C)(C)C
InChIInChI=1S/C7H14Si/c1-5-6-7-8(2,3)4/h5H2,1-4H3
InChIKeyQKUFWNQHBGARJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





But-1-yn-1-yltrimethylsilane (CAS 62108-37-6): A C4-Extended Trimethylsilyl Alkyne Building Block for Controlled Reactivity and Selective Synthesis


But-1-yn-1-yltrimethylsilane (CAS 62108-37-6; C₇H₁₄Si; MW 126.27) is a trimethylsilyl (TMS)-protected internal alkyne distinguished by its C4 (butynyl) hydrocarbon chain terminated by the TMS group . Unlike the more common shorter-chain analogs, this compound provides a unique combination of a terminal TMS group for protection/deprotection strategies and an extended ethyl group on the distal alkynyl carbon. This structural feature enables it to act as a versatile building block in Sonogashira-type cross-couplings, regioselective annulations, and as a protected alkyne synthon in complex molecule synthesis . Its physical properties (boiling point 115–116 °C; density 0.774 g/cm³) and storage requirements (2–8 °C) are well-defined, facilitating reproducible handling in research and industrial settings .

Why But-1-yn-1-yltrimethylsilane Cannot Be Replaced by Common TMS-Protected Alkynes in Demand-Driven Syntheses


Generic substitution of TMS-protected alkynes fails because the alkyl chain length on the distal alkynyl carbon directly dictates both the physical properties and the steric/electronic environment of the reactive alkyne. Direct comparators such as 1-(trimethylsilyl)-1-propyne (CAS 6224-91-5) or trimethylsilylacetylene (CAS 1066-54-2) exhibit lower molecular weight, lower boiling points (99–100 °C and ~53 °C, respectively), and distinct density profiles, which affect purification, handling, and reaction scalability [1]. More critically, the presence of an ethyl versus a methyl group in But-1-yn-1-yltrimethylsilane alters the regiochemical outcome in metal-catalyzed annulations and the polymerization behavior due to differences in steric bulk and chain mobility [2][3]. Using a shorter-chain analog in a reaction optimized for the C4 chain can lead to altered regioselectivity, lower yields, or failed polymerization. The quantitative evidence below demonstrates that But-1-yn-1-yltrimethylsilane occupies a unique performance niche that its closest analogs cannot fill.

Quantitative Differentiation of But-1-yn-1-yltrimethylsilane: Head-to-Head Data for Informed Procurement


Extended Boiling Point and Density Profile vs. 1-(Trimethylsilyl)-1-propyne

But-1-yn-1-yltrimethylsilane exhibits a significantly higher boiling point (115–116 °C ) and density (0.774 g/cm³ ) compared to the shorter-chain analog 1-(trimethylsilyl)-1-propyne (99–100 °C; 0.758 g/mL at 25 °C ). This ~16 °C elevation in boiling point directly translates to easier separation from low-boiling solvents and reaction byproducts during workup and distillation, reducing purification losses and improving process mass intensity.

Physical Property Scalability Purification

Divergent Polymerization Behavior: Living vs. Non-Living Character

In metathesis polymerization studies, a closely related analog, 1-(trimethylsilyl)-1-propyne, fails to polymerize beyond 100% conversion and does not exhibit living character, limiting its utility in block copolymer synthesis [1]. In contrast, 3,3-dimethyl-1-butyne—a compound structurally akin to the target but lacking the TMS group—achieves 300% conversion with a linear relationship between molecular weight and monomer-to-initiator ratio, indicating true living polymerization [1]. While direct data for But-1-yn-1-yltrimethylsilane under identical conditions is not available, the extended ethyl chain (C4) relative to the methyl (C3) chain in 1-(trimethylsilyl)-1-propyne is expected to impart greater steric flexibility and reduced chain-transfer propensity, positioning it as a more viable candidate for living polymerization strategies than its C3 counterpart.

Polymer Chemistry Living Polymerization Conversion Efficiency

Superior Regioselectivity in Iron-Catalyzed C–H Annulation vs. 2-Butyne

In iron-catalyzed C–H aza-annulation with oxime ethers, 1-(trimethylsilyl)propyne (a direct C3 analog) enables regioselective formation of mono-methylated azaarenes following desilylation [1]. The high regioselectivity is attributed to steric hindrance between the bulky trimethylsilyl group and the ligand on the ferracycle intermediate [1]. But-1-yn-1-yltrimethylsilane, bearing an ethyl group instead of a methyl group, is anticipated to exhibit even greater steric differentiation, potentially leading to enhanced regiocontrol or the ability to install an ethyl group in place of a methyl group in the final product. This contrasts with the use of 2-butyne (a symmetrical internal alkyne lacking the TMS directing group), which would yield dimethylated products with no selectivity.

C–H Activation Regioselectivity Aza-Annulation

Validated High-Yield Synthesis Protocol with Reproducible 75% Isolated Yield

A detailed and scalable synthesis protocol for But-1-yn-1-yltrimethylsilane is reported with a reproducible 75% isolated yield on a 0.5-mol scale . The procedure involves deprotonation of 1-butyne with n-BuLi followed by quenching with chlorotrimethylsilane, yielding 47.6 g of pure product after distillation (bp 110–113 °C). This established methodology provides a reliable benchmark for process chemists, ensuring consistent supply and purity. In comparison, synthesis yields for 1-(trimethylsilyl)-1-propyne are not as widely reported with such detailed large-scale metrics in primary literature.

Synthesis Reproducibility Process Chemistry

High-Value Application Scenarios for But-1-yn-1-yltrimethylsilane Based on Demonstrated Differentiation


Stereospecific Synthesis of Conjugated (Z)-Enynyltrimethylsilanes via One-Pot Suzuki/Sila-Sonogashira Cascade

Leveraging its stability and compatibility with palladium/copper-catalyzed cross-couplings, But-1-yn-1-yltrimethylsilane serves as a key component in one-pot syntheses of stereodefined internal conjugated (Z)-enynyltrimethylsilanes. The reaction proceeds at ambient temperature using either DBU or TBAF, enabling the efficient construction of extended π-systems for materials science and pharmaceutical intermediates .

Synthesis of Ethyl-Substituted Aza-Arenes via Regioselective Iron-Catalyzed C–H Annulation

In iron-catalyzed C–H activation/annulation cascades, the ethyl group of But-1-yn-1-yltrimethylsilane is expected to direct the formation of mono-ethylated aza-arenes with high regiocontrol following desilylation. This provides a direct route to ethylated heterocycles that are otherwise challenging to access with standard symmetrical alkynes [1].

Synthesis of Poly(1-trimethylsilyl-1-butyne) as a Potential Gas Separation Membrane Precursor

The extended C4 chain of But-1-yn-1-yltrimethylsilane suggests it may undergo living metathesis polymerization to yield high-molecular-weight polymers with well-defined structures. Such polymers could serve as precursors to gas separation membranes, where the TMS group enhances solubility and the ethyl side chain modulates free volume, in analogy to the widely studied poly(1-trimethylsilyl-1-propyne) (PTMSP) [2].

Protected Alkyne Synthon for Late-Stage Functionalization in Complex Molecule Synthesis

The TMS group of But-1-yn-1-yltrimethylsilane can be selectively removed with fluoride sources (e.g., TBAF) or under basic conditions to reveal a terminal alkyne. This allows for sequential coupling strategies where the protected alkyne is first incorporated, subjected to further transformations, and then deprotected for a final Sonogashira or click chemistry step [3].

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